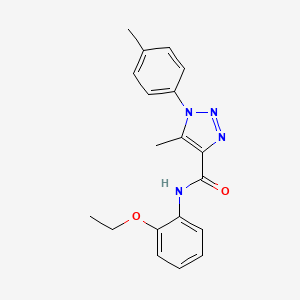

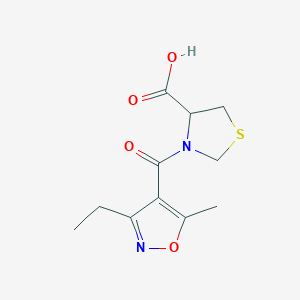

![molecular formula C15H22N4S B2562911 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione CAS No. 440334-07-6](/img/structure/B2562911.png)

4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a nitrogen-containing pyrimidine ring . The compound also contains butyl(methyl)amino and ethylamino groups, which are types of alkylamino groups. Alkylamino groups are functional groups consisting of an alkyl group attached to an amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are generally crystalline solids, and their melting points, boiling points, and solubilities can vary widely depending on their substituents . The presence of the alkylamino groups in this compound could affect its solubility and other properties .Scientific Research Applications

Synthesis and Derivatization of Quinazoline Derivatives

Research into quinazoline derivatives, including 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione, often focuses on their synthesis and potential applications in various fields. For instance, Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their cyclization into 2-phenylquinazoline-4-thiones. This study highlighted the methodological aspects of synthesizing quinazoline derivatives and discussed their preferred tautomeric forms based on spectroscopic analyses (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).

Antimalarial and Antitumor Activities

Werbel and Degnan (1987) investigated analogues of 2,4-diamino-6-[(aryl)thio]quinazolines, modifying the 4-amino group with hydrazino and hydroxyamino moieties. These modifications significantly affected the compounds' antimalarial and antitumor properties, suggesting potential applications in developing new therapeutic agents (Werbel & Degnan, 1987).

Antimicrobial and Antifungal Properties

Alagarsamy et al. (2007) synthesized 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of quinazoline derivatives in treating infectious diseases, offering a foundation for developing new antimicrobial agents (Alagarsamy, Murugesan, Dhanabal, Murugan, & Clercq, 2007).

Chemical Isomerization and Biological Activity

Hirotsu, Shiba, and Kaneko (1970) explored the isomerization of amino acid components in thiazoline peptides, demonstrating the chemical transformations possible with quinazoline derivatives. This work adds to the understanding of quinazoline's reactivity and potential applications in peptide synthesis and modification (Hirotsu, Shiba, & Kaneko, 1970).

Future Directions

The study of quinazoline derivatives is an active area of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” could potentially be of interest in this context, but without more information, it’s difficult to speculate on specific future directions.

properties

IUPAC Name |

4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4S/c1-3-4-10-19(2)11-9-16-14-12-7-5-6-8-13(12)17-15(20)18-14/h5-8H,3-4,9-11H2,1-2H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXUKYHDSBPWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

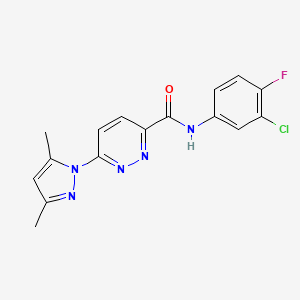

![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)

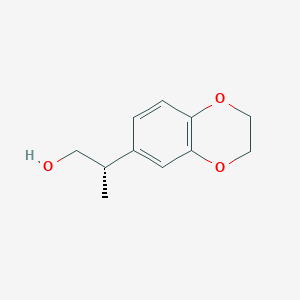

![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)

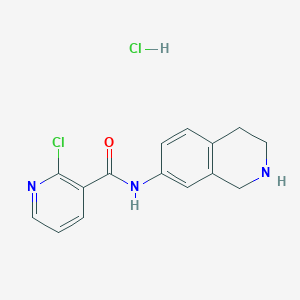

![2-[1-(2-Oxo-1H-pyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2562832.png)

![4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)